4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Description
4-Ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring an ethoxy group at the para position of the benzene ring and a tetrazole-substituted phenyl moiety at the sulfonamide nitrogen.
Properties
Molecular Formula |
C15H15N5O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15N5O3S/c1-2-23-14-6-8-15(9-7-14)24(21,22)17-12-4-3-5-13(10-12)20-11-16-18-19-20/h3-11,17H,2H2,1H3 |
InChI Key |
XZUYDIHVMLMPRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in water or organic solvents.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs high-yielding and cost-effective methods. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields . Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amino derivatives of benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties
Industry: Utilized in the development of new materials with specific properties, such as coordination polymers.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates . These interactions can lead to the inhibition of enzyme activity and disruption of biological pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
The target compound’s structural analogs differ primarily in substituents on the benzene ring and the heterocyclic appendages. Key examples include:
Table 1: Comparison of Structural and Spectral Features
Key Observations:
Heterocyclic Moieties: The tetrazole group in the target compound contrasts with triazole (e.g., ) or pyrazole (e.g., ) in analogs. Tetrazoles exhibit stronger acidity (pKa ~4.9) compared to triazoles (pKa ~8.6), influencing solubility and receptor interactions . Thiazolidinone derivatives (e.g., ) introduce additional hydrogen-bonding sites via C=O and C=S groups, which may enhance binding affinity.
Spectral Data: IR spectra confirm tautomeric forms (e.g., thione vs. thiol in triazoles ). The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound suggests a preference for the thione form if applicable.
Biological Activity :
Pharmacological and Physicochemical Properties
- Solubility: Tetrazoles improve aqueous solubility at physiological pH due to ionization, contrasting with non-ionizable triazoles .
- Thermal Stability : Melting points and thermal decomposition data are lacking in the evidence but could be inferred from molecular symmetry and substituent effects.
Biological Activity
4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and inflammation modulation. This compound features a tetrazole ring, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structural-activity relationships (SARs).
Chemical Structure and Properties
The chemical structure of 4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be represented as follows:
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 350.41 g/mol
- CAS Number : [not provided in the search results]
The presence of the ethoxy group and the tetrazole moiety contributes to its solubility and potential interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives with similar structures have been tested against various human cancer cell lines, including:
These studies indicate that modifications on the tetrazole ring can lead to enhanced potency against specific cancer types.
The proposed mechanism of action for 4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide includes:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin assembly, which is crucial for cancer cell division. The binding occurs at the colchicine site of β-tubulin.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through activation of caspases, particularly caspase 3, leading to cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
Beyond anticancer properties, sulfonamide derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Study on Anticancer Efficacy
In a study published in MDPI, researchers synthesized various tetrazole-containing compounds and evaluated their cytotoxic effects on multiple cancer cell lines. The study found that certain substitutions on the tetrazole ring significantly increased cytotoxicity, with IC50 values ranging from 0.054 to 0.246 µM across different cell lines .
In Vivo Studies
While most studies focus on in vitro analyses, preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Future research should aim to explore these aspects comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
